methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a thiophene ring through a hydroxyethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Sulfamoylation: The next step is the introduction of the sulfamoyl group. This can be achieved by reacting the ester with sulfamoyl chloride in the presence of a base like triethylamine.
Attachment of the Hydroxyethoxyethyl Chain: The hydroxyethoxyethyl chain is introduced through a nucleophilic substitution reaction. This involves reacting the sulfamoyl intermediate with 2-(2-hydroxyethoxy)ethyl bromide under basic conditions.
Thiophene Ring Introduction: Finally, the thiophene ring is attached via a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethoxyethyl chain can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: The corresponding alcohol from the ester group.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving sulfamoyl groups or thiophene rings.
Industrial Applications: Potential use in the synthesis of polymers or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, while the thiophene ring can participate in π-π interactions or hydrogen bonding. The hydroxyethoxyethyl chain provides flexibility and enhances solubility, facilitating the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(2-hydroxyethyl)sulfamoyl)benzoate: Lacks the thiophene ring and hydroxyethoxy chain, making it less versatile in terms of functionalization.
Methyl 4-(N-(2-(2-hydroxyethoxy)ethyl)sulfamoyl)benzoate:
Methyl 4-(N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate: Lacks the hydroxyethoxy chain, potentially affecting its solubility and flexibility.
Uniqueness
Methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate stands out due to its combination of a benzoate ester, sulfamoyl group, hydroxyethoxyethyl chain, and thiophene ring. This unique structure provides a balance of rigidity and flexibility, making it suitable for a wide range of applications in medicinal chemistry, materials science, and biological studies.
Properties
IUPAC Name |
methyl 4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S2/c1-22-16(19)12-4-6-13(7-5-12)25(20,21)17-11-14(23-9-8-18)15-3-2-10-24-15/h2-7,10,14,17-18H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYKDEZFFUYVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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